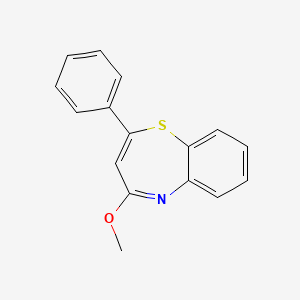

4-Methoxy-2-phenyl-1,5-benzothiazepine

Description

Structure

3D Structure

Properties

CAS No. |

104505-69-3 |

|---|---|

Molecular Formula |

C16H13NOS |

Molecular Weight |

267.3 g/mol |

IUPAC Name |

4-methoxy-2-phenyl-1,5-benzothiazepine |

InChI |

InChI=1S/C16H13NOS/c1-18-16-11-15(12-7-3-2-4-8-12)19-14-10-6-5-9-13(14)17-16/h2-11H,1H3 |

InChI Key |

VXOLHHXMOSVWDZ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=NC2=CC=CC=C2SC(=C1)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Methoxy 2 Phenyl 1,5 Benzothiazepine and Analogues

Fundamental Synthetic Approaches to the 1,5-Benzothiazepine (B1259763) Ring System

The construction of the seven-membered 1,5-benzothiazepine ring is most commonly achieved through cyclocondensation reactions. These methods leverage readily available precursors to build the heterocyclic core efficiently.

Condensation Reactions of 2-Aminothiophenol (B119425) Derivatives with α,β-Unsaturated Carbonyl Compounds (e.g., Chalcones, Esters, Ketones)

The most prevalent and versatile method for synthesizing the 1,5-benzothiazepine skeleton is the condensation reaction between a 2-aminothiophenol and an α,β-unsaturated carbonyl compound. nih.gov Chalcones (1,3-diaryl-2-propenones) are the most frequently used carbonyl partners in this reaction. researchgate.netnih.gov

The reaction proceeds via a well-established two-step domino process. rsc.org The first step is a thia-Michael addition (or 1,4-conjugate addition) of the nucleophilic thiol group of 2-aminothiophenol to the β-carbon of the enone system. researchgate.net This is followed by an intramolecular cyclization, where the amino group attacks the carbonyl carbon, leading to the formation of an imine and subsequent dehydration to yield the 2,3-dihydro-1,5-benzothiazepine ring. rsc.org

A wide array of catalysts and reaction conditions have been developed to optimize this transformation, enhancing yields, reducing reaction times, and promoting greener synthesis. nih.gov These include:

Acid Catalysis : Brønsted acids such as hydrochloric acid (HCl), acetic acid (AcOH), and trifluoroacetic acid (TFA) are commonly used. rsc.org

Lewis Acid Catalysis : Lewis acids like ceric ammonium (B1175870) nitrate (B79036) (CAN) and zinc acetate (B1210297) are also effective catalysts. researchgate.netnih.gov

Green Methodologies : To align with the principles of green chemistry, several alternative conditions have been explored. These include using polyethylene (B3416737) glycol (PEG-400) as a recyclable solvent, often in conjunction with ultrasound irradiation, which can significantly accelerate the reaction. nih.govnih.gov Solvent-free systems, sometimes employing solid supports or catalysts like H-ferrierite zeolite, have also proven effective. nih.gov

Beyond chalcones, other α,β-unsaturated carbonyl compounds serve as valuable precursors. The reaction of 2-aminothiophenol with α,β-unsaturated esters and acetylenic ketones provides access to variously substituted 1,5-benzothiazepine analogues, further expanding the synthetic utility of this approach. nih.gov

| Catalyst/Condition | Solvent | Key Features | Reference |

|---|---|---|---|

| Ceric Ammonium Nitrate (CAN) | Ethanol | Mild conditions, clean conversion, often paired with ultrasonic irradiation. | researchgate.net |

| Zinc Acetate | Solvent-free | Eco-friendly method utilizing microwave irradiation for rapid synthesis. | nih.gov |

| PEG-400 / Ultrasound | PEG-400 | Green chemistry approach with excellent yields and short reaction times. | nih.gov |

| H-ferrierite zeolite | Solvent-free | Heterogeneous, reusable catalyst providing high purity products. | nih.gov |

| Glacial Acetic Acid | DMF | Conventional method often requiring reflux conditions. | primescholars.com |

Stepwise Cyclization Methodologies

While often performed as a one-pot reaction, the synthesis from 2-aminothiophenols and α,β-unsaturated ketones is inherently a stepwise process that can be controlled. rsc.org Methodologies that emphasize this stepwise nature allow for the isolation of intermediates and can provide greater control over the final product.

A key example is the domino process involving a Michael addition followed by an in situ cyclization. rsc.orgrsc.org The use of hexafluoro-2-propanol (HFIP) as a solvent has been shown to be particularly effective for this transformation. acs.orgnih.gov HFIP's unique properties, including its high ionizing power and strong hydrogen-bonding ability, activate both the chalcone (B49325) for the initial conjugate addition and the carbonyl group for the subsequent cyclization, enabling the reaction to proceed efficiently at room temperature under nearly neutral conditions. acs.orgnih.gov This approach is superior to many traditional methods that require harsh acidic or basic conditions. nih.gov

Another distinct stepwise methodology involves the reaction of 2-aminothiophenol with β-mercaptoalkanoic acids. The nucleophilic addition of the acid to a benzoquinone diimine, followed by cyclization induced by a dehydrating agent like 1,3-dicyclohexylcarbodiimide (DCC), provides a high-yielding route to 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones. nih.gov This method highlights a different disconnection approach to the benzothiazepine (B8601423) core, building the ring from precursors that already contain the necessary atoms in a linear sequence.

Multi-Component Reactions for 1,5-Benzothiazepine Core Formation

Multi-component reactions (MCRs), where three or more reactants are combined in a single step to form a product containing structural elements from all starting materials, represent a highly efficient strategy for synthesizing complex molecules. nih.gov

A notable MCR for the synthesis of 2,4-disubstituted 1,5-benzothiazepines involves the one-pot reaction of an acid chloride, a terminal alkyne, and a 2-aminothiophenol. This reaction proceeds through a sophisticated cascade of catalytic events:

Sonogashira Coupling : A palladium and copper co-catalyst system facilitates the coupling of the acid chloride and the terminal alkyne to form a reactive α,β-acetylenic ketone (ynone) intermediate. wikipedia.org

Michael Addition : The thiol group of 2-aminothiophenol adds to the ynone intermediate in a conjugate addition fashion.

Cyclocondensation : The sequence is completed by an intramolecular cyclization of the amino group onto the ketone, followed by dehydration to yield the final 1,5-benzothiazepine product.

This one-pot, three-component sequence is highly atom-economical and allows for the rapid assembly of the benzothiazepine core from simple, readily available starting materials under mild conditions. rsc.org

Targeted Synthesis of Methoxy (B1213986) and Phenyl Substituted 1,5-Benzothiazepines

Achieving a specific substitution pattern, such as a methoxy group at position 4 and a phenyl group at position 2, requires precise control over the regiochemistry and, in some cases, the stereochemistry of the synthetic route.

Regioselective Strategies for Aromatic Substitution (e.g., Introduction of Methoxy Group at Position 4, Phenyl at Position 2)

The regioselective synthesis of substituted 1,5-benzothiazepines is most directly achieved by using appropriately substituted precursors in the classical condensation reaction. The substitution pattern of the final product is dictated by the structure of the chalcone (or other α,β-unsaturated carbonyl compound) and the 2-aminothiophenol derivative.

To introduce a phenyl group at the C2 position and a substituted aryl group at the C4 position, one must start with a 1,3-diaryl-2-propen-1-one (chalcone) where the desired substituents are in the correct positions. The general reaction is as follows:

The aryl group from the aldehyde used to form the chalcone becomes the substituent at the C2 position of the benzothiazepine ring.

The aryl group from the acetophenone (B1666503) used to form the chalcone becomes the substituent at the C4 position of the benzothiazepine ring.

For example, to synthesize a 2-phenyl-4-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepine, one would first perform a Claisen-Schmidt condensation between benzaldehyde (B42025) and 4-methoxyacetophenone to form the chalcone, 1-(4-methoxyphenyl)-3-phenyl-prop-2-en-1-one. Subsequent cyclocondensation of this chalcone with 2-aminothiophenol yields the desired regioselectively substituted product. primescholars.com

Synthesizing the specific target, 4-Methoxy-2-phenyl-1,5-benzothiazepine, where the methoxy group is directly attached to the C4 position of the heterocyclic ring, typically requires a different strategy. This structure is an enol ether of a 1,5-benzothiazepin-4-one. The synthesis would likely proceed by first constructing the 2-phenyl-2,3-dihydro-1,5-benzothiazepin-4(5H)-one core. This can be achieved by reacting 2-aminothiophenol with a β-ketoester such as ethyl benzoylacetate. The resulting benzothiazepinone could then undergo O-alkylation, for instance using a methylating agent like dimethyl sulfate (B86663), to introduce the methoxy group at the C4 position. researchgate.netgrowingscience.com

Stereoselective Synthesis of 2,3-Dihydro-1,5-benzothiazepine Analogues

Many biologically active 1,5-benzothiazepines are chiral, and their therapeutic effects are often specific to a single enantiomer. bohrium.com Consequently, the development of stereoselective synthetic methods is of paramount importance. researchgate.net

A highly effective approach is the organocatalytic enantioselective sulfa-Michael reaction. researchgate.net This one-pot method utilizes a chiral catalyst to mediate the reaction between an α,β-unsaturated N-acyl pyrazole (B372694) and a 2-aminothiophenol. The reaction proceeds through a stereocontrolled conjugate addition of the thiol, followed by a silica-gel-catalyzed lactamization to form the N-unprotected 2,3-dihydro-1,5-benzothiazepinone. This process affords products with good to excellent yields and high enantioselectivities (ee) under mild conditions and with low catalyst loading (e.g., 1 mol%). researchgate.net This strategy has been successfully applied to the synthesis of the antidepressant drug (R)-(-)-thiazesim. researchgate.net

Asymmetric hydrogenation is another powerful tool for accessing chiral 1,5-benzothiazepines. bohrium.com Unsaturated 1,5-benzothiazepine precursors can be hydrogenated using chiral metal catalysts, such as those based on rhodium or ruthenium, to yield the saturated, chiral products with high enantiomeric excess. acs.orgrsc.org For example, the Rh-catalyzed asymmetric hydrogenation of unsaturated medium-ring NH lactams provides a highly enantioselective route to N-unprotected 2,3-dihydro-1,5-benzothiazepinones. acs.org

| Methodology | Catalyst System | Key Features | Reference |

|---|---|---|---|

| Organocatalyzed Sulfa-Michael/Lactamization | Chiral Squaramide or Hydroquinone-derived Organocatalyst | One-pot synthesis of N-unprotected benzothiazepinones; mild conditions, high enantioselectivity. | nih.govresearchgate.net |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium Diamine Complexes | Highly efficient for converting unsaturated precursors to chiral saturated analogues with excellent ee. | acs.orgrsc.org |

| Formal [4+3] Cycloaddition | Chiral Isothiourea Catalyst | Catalytic enantioselective approach to 2,3-dihydro-1,5-benzothiazepinones. | researchgate.net |

Green Chemistry Principles in 1,5-Benzothiazepine Synthesis

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. irphouse.com For the synthesis of 1,5-benzothiazepine derivatives, microwave irradiation provides rapid and uniform heating, which often leads to dramatically reduced reaction times and increased product yields. chemicaljournals.com This technique is recognized for its ability to promote cleaner reactions with simpler work-up procedures.

The synthesis of 2,4-disubstituted-1,5-benzothiazepines has been successfully achieved by the microwave-promoted condensation of 2-aminothiophenol with various chalcones. nih.gov In a typical procedure, the reactants are irradiated in the presence of a catalytic amount of glacial acetic acid using N,N-dimethylformamide (DMF) as a reaction mediator. This method has been shown to produce good to excellent yields (75-90%) in a matter of minutes (2-3 minutes), a significant improvement over conventional methods that can require several hours. openpharmaceuticalsciencesjournal.com

Solvent-free microwave-assisted synthesis offers further environmental benefits by eliminating the need for volatile organic solvents. openpharmaceuticalsciencesjournal.com In one such approach, the cyclo-condensation of 1-substituted-3-(1H-indolyl)-2-propen-1-ones with 2-aminothiophenol was carried out in the presence of zirconium(IV) oxychloride as an eco-friendly catalyst, affording the desired indolyl-1,5-benzothiazepine derivatives in high yields within 3-6 minutes. openpharmaceuticalsciencesjournal.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis of 1,5-Benzothiazepines

| Method | Reaction Time | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Microwave-Assisted | 2-3 minutes | 75-90% | 2-aminothiophenol, chalcones, glacial acetic acid, DMF | |

| Microwave-Assisted (Solvent-Free) | 3-6 minutes | High | 2-aminothiophenol, indolyl-propenones, zirconium(IV) oxychloride | openpharmaceuticalsciencesjournal.com |

| Conventional (Thermal) | 5 hours | 73% | Thermal heating | nih.gov |

Ultrasound-Accelerated Chemical Transformations

Ultrasound irradiation has been recognized as an effective green chemistry tool for accelerating chemical reactions. nih.govkchem.org Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields by generating localized high temperatures and pressures through acoustic cavitation. sciforum.net This method offers a cleaner and more efficient alternative to conventional synthetic protocols. sciforum.net

The synthesis of 1,5-benzothiazepine derivatives has been successfully achieved using ultrasound irradiation. For instance, steroidal 1,5-benzothiazepines were synthesized by reacting α,β-unsaturated ketones with 2-aminothiophenol in the presence of a catalytic amount of acetic acid under ultrasonic irradiation at 45–50°C. This method resulted in high yields with significantly shorter reaction times (75–85 minutes). tandfonline.com

Another study demonstrated the synthesis of twelve novel 1,5-benzothiazepine derivatives by dissolving chalcones and 2-aminobenzenethiol in dimethyl formamide (B127407) (DMF) at room temperature under ultrasonic irradiation, with zirconium oxychloride as the catalyst. nih.gov This approach yielded products in the range of 60–90%. nih.gov The use of polyethylene glycol (PEG-400) as a reaction medium under ultrasound irradiation has also been reported, highlighting an eco-friendly protocol with mild reaction conditions. scispace.com

Table 2: Ultrasound-Assisted Synthesis of 1,5-Benzothiazepine Derivatives

| Reactants | Catalyst/Medium | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| α,β-unsaturated ketones, 2-aminothiophenol | Acetic acid | 75–85 minutes | High | tandfonline.com |

| Chalcones, 2-aminobenzenethiol | Zirconium oxychloride/DMF | Not specified | 60–90% | nih.gov |

| Chalcones, o-aminothiophenol | PEG-400 | Not specified | Not specified | scispace.com |

Solvent-Free Reaction Systems

The development of solvent-free reaction systems is a cornerstone of green chemistry, as it eliminates the environmental and health hazards associated with volatile organic solvents. scispace.com These reactions are often more efficient, leading to higher yields and easier product purification. scispace.com

The synthesis of 1,5-benzothiazepines has been effectively carried out under solvent-free conditions, often facilitated by microwave irradiation or the use of solid supports. researchgate.nettandfonline.com For example, the condensation of o-phenylenediamines with ketones to form 1,5-benzodiazepines, a related class of compounds, has been efficiently catalyzed by silica (B1680970) sulfuric acid at room temperature without any solvent. scispace.com Similarly, 1,5-benzothiazepines have been synthesized from chalcones and o-aminothiophenol using inorganic supports like silica gel under solvent-free conditions. researchgate.nettandfonline.com These solid-supported reactions can lead to high purity and good yields. nih.gov

Table 3: Solvent-Free Synthesis of 1,5-Benzothiazepines and Related Compounds

| Product | Reactants | Catalyst/Support | Conditions | Reference |

|---|---|---|---|---|

| 1,5-Benzodiazepines | o-phenylenediamines, ketones | Silica sulfuric acid | Room temperature | scispace.com |

| 1,5-Benzothiazepines | Chalcones, o-aminothiophenol | Silica gel | Not specified | researchgate.nettandfonline.com |

| 1,5-Benzothiazepines | 1,3-diaryl-2-propenones, 2-amino-thiophenol | H-ferrierite zeolite | Not specified | nih.gov |

Utilization of Environmentally Benign Media and Catalysts

The use of environmentally benign media and catalysts is a key aspect of green synthesis. nih.gov Traditional organic solvents are often volatile, flammable, and toxic, prompting the search for safer alternatives. asianpubs.org

Polyethylene glycol (PEG-400) has been employed as a green reaction medium for the synthesis of 1,5-benzothiazepine derivatives. nih.gov It is non-toxic, non-flammable, and inexpensive. scispace.com The synthesis of these compounds in PEG-400, supported by bleaching earth clay, has resulted in yields of over 95% in less than an hour. nih.gov

Glycerol, another non-toxic and biodegradable solvent derived from renewable resources, has been used as a greener reaction medium for the microwave-assisted synthesis of 1,5-benzothiazepines. asianpubs.org Ionic liquids, such as [1-butyl-3-methylimidazolium]ClO4, have also been utilized as reusable media that can reduce reaction times and the need for harmful catalysts. nih.gov

In terms of catalysts, bleaching clay, with its large surface area, has proven to be an efficient heterogeneous catalyst for base-catalyzed reactions in the synthesis of 1,5-benzothiazepines. nih.gov

Table 4: Green Media and Catalysts in 1,5-Benzothiazepine Synthesis

| Medium/Catalyst | Advantages | Yield (%) | Reference |

|---|---|---|---|

| Polyethylene Glycol (PEG-400) | Eco-friendly, non-toxic, inexpensive | >95% | nih.gov |

| Glycerol | Non-toxic, biodegradable, from renewable sources | High | asianpubs.org |

| Bleaching Clay | Efficient heterogeneous catalyst, large surface area | >95% | nih.gov |

| Ionic Liquids | Reusable, reduced reaction time | Not specified | nih.gov |

Catalytic Systems for Enhanced Yields and Selectivity

The choice of catalyst is crucial in directing the outcome of a chemical reaction, influencing both yield and selectivity. In the synthesis of 1,5-benzothiazepines, various catalytic systems have been investigated to optimize the process.

Acidic Catalysis

Acidic catalysts are frequently employed to facilitate the condensation reactions involved in the formation of the 1,5-benzothiazepine ring system.

Glacial acetic acid is a commonly used catalyst in the synthesis of 1,5-benzothiazepines from chalcones and 2-aminothiophenol, particularly in microwave-assisted procedures. It provides the acidic environment necessary for the cyclization step. Similarly, hydrochloric acid (HCl) has been used in the reaction of 2-(p-methoxy-phenyl)methyliden-1,3-indandiones with o-aminothiophenol. researchgate.net

Trifluoroacetic acid has also been mentioned as a catalyst in the synthesis of these heterocyclic compounds. researchgate.net The use of these protic acids is often effective, though the development of solid acid catalysts, such as silica sulfuric acid, represents a greener alternative by allowing for easier separation and catalyst recycling. scispace.com

Table 5: Common Acidic Catalysts in 1,5-Benzothiazepine Synthesis

| Acid Catalyst | Synthetic Method | Reference |

|---|---|---|

| Glacial Acetic Acid | Microwave-assisted condensation of chalcones and 2-aminothiophenol | |

| Hydrochloric Acid (HCl) | Reaction of 2-arylmethyliden-1,3-indandiones with o-aminothiophenol | researchgate.net |

| Trifluoroacetic Acid | General synthesis of 1,5-benzothiazepines | researchgate.net |

Basic Catalysis (e.g., Piperidine (B6355638), KOH)

The use of basic catalysts is a long-standing approach for promoting the synthesis of 1,5-benzothiazepines. These catalysts can facilitate either the initial formation of the chalcone precursor or the subsequent cyclization step.

Potassium hydroxide (B78521) (KOH) is frequently employed in the Claisen-Schmidt condensation reaction between an appropriate acetophenone and a benzaldehyde to form the necessary chalcone intermediate. orientjchem.org For instance, the synthesis of chalcones can be achieved by reacting acetophenones and benzaldehydes using a KOH/ethanol system at room temperature. orientjchem.org

Piperidine, a secondary amine, has been utilized as a basic catalyst for the cyclocondensation of chalcones with 2-aminothiophenol. In a typical procedure, a mixture of the chalcone and 2-aminothiophenol is dissolved in a solvent like dimethylformamide (DMF), and a few drops of piperidine are added to catalyze the reaction. The mixture is then refluxed, often followed by the addition of glacial acetic acid to facilitate the final ring closure. rsc.org

| Catalyst | Reactants | Solvent | Conditions | Yield (%) |

| KOH | Acetophenone, Benzaldehyde | Ethanol | Room Temperature | Good |

| Piperidine | Chalcone, 2-Aminothiophenol | DMF | Reflux | Good |

This table summarizes the general conditions for basic catalysis in the synthesis of 1,5-benzothiazepine precursors and their subsequent cyclization.

Metal-Based Catalysts (e.g., Ferrous Sulfate, Ceric Ammonium Nitrate (CAN), Copper Oxide (CuO) Nanocatalysts)

Metal-based catalysts, including Lewis acids and transition metal complexes, have demonstrated significant efficacy in the synthesis of 1,5-benzothiazepines, often under milder conditions and with improved yields compared to traditional methods.

Ferrous Sulfate (FeSO₄) has been successfully used as a catalyst for the one-step synthesis of 1,5-benzothiazepine derivatives. This method involves the reaction of substituted chalcones with ortho-aminothiophenol under sonication at 40°C. semanticscholar.org The use of ultrasound can enhance the reaction rate and yield. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (B87167) (DMSO) with the addition of a base like morpholine. semanticscholar.org This approach is considered eco-friendly due to its mild conditions and short reaction times. semanticscholar.org

Ceric Ammonium Nitrate (CAN) is another effective and inexpensive Lewis acid catalyst for this transformation. A mild and efficient procedure has been developed using 10 mol% of CAN under ultrasonic irradiation. nih.govmdpi.com This method offers clean conversion, mild reaction conditions, the absence of toxic solvents, and shorter reaction times. nih.gov The reaction proceeds smoothly in ethanol, which is considered a relatively green solvent. mdpi.com

While Copper Oxide (CuO) nanocatalysts are known to be efficient catalysts for various organic transformations due to their high surface-to-volume ratio, their specific application in the direct synthesis of 1,5-benzothiazepines from chalcones and 2-aminothiophenol is not extensively documented in the reviewed literature. However, copper (I) iodide (CuI) has been used in the synthesis of 1,5-benzothiazepine dipeptide mimetics, which involves an intramolecular coupling of an aryl iodide with a thiol. mdpi.com

| Catalyst | Reactants | Solvent | Conditions | Yield (%) |

| Ferrous Sulfate | Chalcone, o-Aminothiophenol | DMSO | Sonication, 40°C | Good |

| Ceric Ammonium Nitrate (CAN) | Chalcone, 2-Aminothiophenol | Ethanol | Ultrasonic irradiation | Good to Excellent |

This table presents a summary of reaction conditions for the synthesis of 1,5-benzothiazepines using Ferrous Sulfate and Ceric Ammonium Nitrate as catalysts.

Heterogeneous Catalysis (e.g., Zeolites)

Heterogeneous catalysts, such as zeolites, offer significant advantages in terms of reusability, ease of separation from the reaction mixture, and environmental friendliness. Their application in the synthesis of 1,5-benzothiazepines aligns with the principles of green chemistry.

H-ferrierite zeolite , an acidic catalyst, has been shown to be highly effective for the synthesis of 1,5-benzothiazepine derivatives from various chalcones and 2-aminothiophenol under solvent-free conditions. semanticscholar.orgnih.gov This method involves heating a mixture of the reactants with a catalytic amount of H-ferrierite zeolite, leading to high yields of the desired products. The catalyst can be recovered by simple filtration and reused multiple times without a significant loss of activity. nih.gov The absence of a solvent simplifies the work-up procedure and reduces environmental impact. semanticscholar.org

Other zeolites, such as H-MCM-22, have also been employed in the synthesis of related heterocyclic compounds like 1,5-benzodiazepines, suggesting their potential applicability for 1,5-benzothiazepine synthesis as well.

| Catalyst | Reactants | Conditions | Yield (%) |

| H-ferrierite zeolite | Chalcone, 2-Aminothiophenol | Solvent-free, Heating | High |

This table summarizes the conditions for the H-ferrierite zeolite-catalyzed synthesis of 1,5-benzothiazepines.

Application of Propyl Phosphonic Anhydride (B1165640) (T3P) in Cyclization)

Propyl phosphonic anhydride (T3P®) is a versatile and powerful cyclodehydration reagent that has found broad application in the synthesis of various heterocyclic compounds, including benzothiazoles, benzoxazoles, and benzimidazoles. It acts as an excellent water scavenger, promoting cyclization reactions that involve the elimination of a water molecule.

While direct reports on the use of T3P for the synthesis of 4-Methoxy-2-phenyl-1,5-benzothiazepine from its acyclic precursor are not prevalent in the literature, its established efficacy in similar intramolecular cyclizations suggests its high potential for this transformation. The reaction of a chalcone with 2-aminothiophenol leads to an intermediate that must undergo cyclization with the elimination of water to form the final 1,5-benzothiazepine ring. T3P is an ideal candidate to facilitate this crucial step efficiently and under mild conditions. Its application has been noted in the synthesis of 1,5-benzodiazepines, which are structurally related seven-membered heterocyclic compounds. This further supports the prospective utility of T3P in the synthesis of 1,5-benzothiazepine analogues.

The typical reaction conditions for T3P-mediated cyclizations often involve microwave irradiation, which can significantly reduce reaction times and improve yields.

| Reagent | Function | Potential Application | Advantages |

| Propyl Phosphonic Anhydride (T3P®) | Cyclodehydration Agent | Cyclization of the intermediate in 1,5-benzothiazepine synthesis | High efficiency, Mild conditions, Short reaction times, Good yields |

This table outlines the potential application and benefits of using T3P® in the synthesis of 1,5-benzothiazepines.

Structural Elucidation and Conformational Analysis of 4 Methoxy 2 Phenyl 1,5 Benzothiazepine

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the initial characterization of newly synthesized organic molecules. By analyzing the interaction of electromagnetic radiation with the compound, valuable information regarding its proton and carbon framework, functional groups, and molecular weight can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of a related compound, 2,4-diaryl-2,3-dihydro-1,5-benzothiazepine, the protons of the heterocyclic ring's methylene (B1212753) group (at position 3) typically appear as a complex signal due to their magnetic non-equivalence. This results in a doublet of doublets for each proton. The proton at position 2 of the benzothiazepine (B8601423) ring also shows a distinct signal, often as a doublet of doublets, due to coupling with the adjacent methylene protons. The aromatic protons of the phenyl and benzo substituents, as well as the protons of the methoxy (B1213986) group, would resonate in their characteristic regions of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the unique carbon environments within the molecule. For the 1,5-benzothiazepine (B1259763) scaffold, distinct signals for the carbons of the phenyl and benzo rings, the methoxy group, and the carbons within the seven-membered thiazepine ring are expected. The chemical shifts of these carbons provide insights into their electronic environment.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for a 1,5-Benzothiazepine Scaffold (Note: The following data is representative of the 1,5-benzothiazepine scaffold and not specific to 4-Methoxy-2-phenyl-1,5-benzothiazepine due to the absence of published experimental data for this specific compound.)

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C2-H | Doublet of doublets | ~60-70 |

| C3-Ha | Doublet of doublets | ~30-40 |

| C3-Hb | Doublet of doublets | ~30-40 |

| Aromatic-H | Multiplet | ~115-150 |

| OCH₃ | Singlet | ~55-60 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. For 4-Methoxy-2-phenyl-1,5-benzothiazepine, the IR spectrum would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic and methoxy groups, C=C stretching vibrations within the aromatic rings, and C-N and C-S stretching vibrations characteristic of the benzothiazepine ring. The C-O stretching of the methoxy group would also be observable. In related 2,3-dihydro-1,5-benzothiazepine derivatives, the C=N stretching vibration is a key indicator of the cyclized product, typically appearing in the range of 1590-1610 cm⁻¹.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining information about its structure through analysis of its fragmentation pattern. The mass spectrum of 4-Methoxy-2-phenyl-1,5-benzothiazepine would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would provide valuable clues about the connectivity of the molecule, with characteristic fragments arising from the cleavage of the phenyl and methoxy groups, as well as the opening of the benzothiazepine ring.

Advanced Structural Determination Methods

While spectroscopic methods provide crucial information, advanced techniques are often necessary for the unambiguous determination of the absolute stereochemistry and solid-state conformation of a molecule.

Conformational Dynamics and Isomerism of the 1,5-Benzothiazepine Ring

The seven-membered 1,5-benzothiazepine ring is not planar and can exist in various conformations. The conformational dynamics of this ring system are of significant interest as they can influence the biological activity of the molecule. The ring can adopt several conformations, such as a boat, twist-boat, or chair-like forms. The specific conformation adopted by 4-Methoxy-2-phenyl-1,5-benzothiazepine would be influenced by the nature and orientation of the substituents on the ring. The study of these conformational isomers can be carried out using a combination of NMR spectroscopy and computational modeling.

Solution-State Conformational Preferences

In solution, the conformational dynamics of the 1,5-benzothiazepine ring system are primarily investigated using Nuclear Magnetic Resonance (NMR) spectroscopy. For derivatives of this class, the seven-membered thiazepine ring is not planar and can adopt various conformations. The analysis of proton NMR (¹H-NMR) spectra is particularly insightful. For analogous 2,3-dihydro-1,5-benzothiazepine systems, the methylene protons of the thiazepine ring are chemically non-equivalent. nih.gov They typically appear as a doublet for the CH₂ group, while the methine proton resonates as a triplet. nih.gov

The non-equivalence of the methylene protons indicates a fixed or slowly interconverting conformation on the NMR timescale. nih.gov The coupling patterns between these protons and the adjacent methine proton provide valuable information about the dihedral angles and, consequently, the preferred conformation of the ring in solution.

Table 1: Representative ¹H-NMR Chemical Shifts for the 1,5-Benzothiazepine Core in Solution

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Methylene (CH₂) | ~ 3.32 | Doublet |

| Methine (CH) | ~ 4.98 | Triplet |

Note: The chemical shifts are based on analogous 2,4-diaryl-2,3-dihydro-1,5-benzothiazepines and may vary for the specific title compound. nih.govresearchgate.net

Solid-State Conformational Analysis

The precise three-dimensional arrangement of 4-Methoxy-2-phenyl-1,5-benzothiazepine in the solid state is determined by single-crystal X-ray diffraction. This technique provides definitive information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the crystalline form. Studies on closely related 1,5-benzothiazepine derivatives have shown that the seven-membered ring adopts a specific puckered conformation. nih.gov

For instance, in the crystal structure of similar benzothiazepine analogues, the conformation and crystalline packing are crucial for understanding the noncovalent interactions that stabilize the structure. nih.gov The analysis of crystal structures of related compounds reveals the specific folding of the thiazepine ring and the relative orientations of the substituent groups.

Table 2: Illustrative Crystallographic Parameters for a Substituted 1,5-Benzothiazepine Derivative

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2(1) |

| a (Å) | 26.53 |

| b (Å) | 3.859 |

| c (Å) | 11.285 |

Note: This data is for a related thiazole-hydrazone ligand and serves as an example of crystallographic data for heterocyclic systems. researchgate.net Specific values for 4-Methoxy-2-phenyl-1,5-benzothiazepine would require a dedicated crystallographic study.

Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)

The conformation of 4-Methoxy-2-phenyl-1,5-benzothiazepine is also influenced by intramolecular interactions. In derivatives of 1,5-benzothiazepines that contain hydroxyl groups, for example, the presence of intramolecular hydrogen bonding between the hydroxyl group and a nitrogen atom of the thiazepine ring has been confirmed using both ¹H-NMR and Infrared (IR) spectroscopy. nih.gov While 4-Methoxy-2-phenyl-1,5-benzothiazepine itself does not possess a hydroxyl group for such an interaction, other weak intramolecular forces can play a role in stabilizing its conformation.

These can include C-H···π interactions between the aromatic rings and other non-covalent interactions. The spatial arrangement of the phenyl and methoxyphenyl groups relative to the benzothiazepine core will be dictated by a balance of these subtle forces and steric effects, ultimately determining the molecule's preferred shape.

Structure Activity Relationship Sar Studies and Derivatization Strategies for 1,5 Benzothiazepines

Impact of Substituent Position and Nature on Molecular Interactions

The biological activity of 1,5-benzothiazepine (B1259763) derivatives is highly dependent on the nature and position of substituents on both the fused benzene (B151609) ring and the phenyl group at the 2-position. These modifications can significantly alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its binding affinity to biological targets.

In the context of 4-Methoxy-2-phenyl-1,5-benzothiazepine, the methoxy (B1213986) group at the 4-position of the phenyl ring is expected to increase the electron density of the phenyl ring through its +M effect. This alteration in electronic properties can be crucial for receptor recognition and binding. For instance, in a series of tetrazole-containing 1,5-benzothiazepines, a derivative with a methoxy group at the para position of the phenyl ring exhibited strong ACE inhibitory activity. jchemlett.com Theoretical studies on other heterocyclic compounds have shown that the electronic structure, influenced by substituents like the methoxy group, has a direct relationship with receptor affinity. researchgate.net The oxygen atom of the methoxy group can also act as a hydrogen bond acceptor, potentially forming key interactions with amino acid residues in the binding pocket of a target protein.

For example, studies on various 1,5-benzothiazepine derivatives have shown that the presence of certain substituents on the phenyl ring is crucial for their biological activity. In a series of compounds evaluated for anticancer activity, derivatives with an electron-donating group on the phenyl substituent showed promising results. researchgate.net The position of the substituent on the phenyl ring is also critical. Derivatives with substituents at the para position of the phenyl ring have demonstrated notable antibacterial activity. chemrevlett.com These findings underscore the importance of the 2-phenyl moiety as a key site for structural modification to optimize the biological activity and selectivity of 1,5-benzothiazepine-based compounds.

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the 1,5-benzothiazepine scaffold, either on the fused benzene ring or the 2-phenyl group, has been a widely employed strategy to enhance pharmacological activity. Halogens can influence a molecule's lipophilicity, metabolic stability, and electronic properties, which in turn can affect its absorption, distribution, and target binding affinity.

Research has consistently demonstrated that halogenation can significantly improve the biological potency of 1,5-benzothiazepines. For instance, halogenated phenyl substitution at the second position of the benzothiazepine (B8601423) ring has been found to significantly improve anticancer activity. mdpi.comresearchgate.net Specifically, compounds with chloro and fluoro substitutions have shown potent cytotoxic effects against various cancer cell lines. mdpi.com In another study, the 8-chloro derivative of a 1,5-benzothiazepine analog was identified as a potent cerebral vasodilating and antihypertensive agent. researchgate.net The electron-withdrawing nature of halogen atoms can activate the aromatic ring, potentially leading to more favorable binding interactions with target proteins. mdpi.com

Below is a data table summarizing the impact of various substituents on the anticancer activity of some 1,5-benzothiazepine derivatives.

| Compound | Substituent on 2-phenyl ring | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2c | 4-Chloro | Hep G-2 | 3.29 ± 0.15 | mdpi.com |

| 2f | 4-Fluoro | Hep G-2 | 5.12 ± 0.11 | mdpi.com |

| 2j | 4-Bromo | DU-145 | 15.42 ± 0.16 | mdpi.com |

Design and Synthesis of 4-Methoxy-2-phenyl-1,5-benzothiazepine Derivatives

The derivatization of the 4-Methoxy-2-phenyl-1,5-benzothiazepine scaffold is a key strategy for the development of new therapeutic agents with improved potency, selectivity, and pharmacokinetic properties. This involves the systematic modification of existing functional groups and the introduction of new chemical moieties.

The synthesis of 4-Methoxy-2-phenyl-1,5-benzothiazepine derivatives often begins with the reaction of a substituted chalcone (B49325) with 2-aminothiophenol (B119425). researchgate.net To systematically modify the methoxy and phenyl moieties, one can start with appropriately substituted benzaldehydes and acetophenones to generate the precursor chalcones.

Halogenation: Halogenated derivatives can be synthesized by using halogen-substituted benzaldehydes or acetophenones in the initial Claisen-Schmidt condensation to form the chalcone. For example, reacting a 4-methoxyacetophenone with a halogenated benzaldehyde (B42025) would lead to a chalcone that, upon cyclization with 2-aminothiophenol, yields a 1,5-benzothiazepine with a halogenated 2-phenyl group. researchgate.net

Alkylation/Alkoxylation: The synthesis of derivatives with different alkyl or alkoxy groups on the phenyl ring can be achieved by starting with the corresponding alkylated or alkoxylated benzaldehydes. nih.gov For instance, using 4-ethoxybenzaldehyde (B43997) instead of 4-methoxybenzaldehyde (B44291) in the chalcone synthesis would result in a 4-ethoxy-2-phenyl-1,5-benzothiazepine derivative.

Arylation: The introduction of additional aryl groups can be accomplished through cross-coupling reactions, such as the Suzuki or Stille coupling, on a halogenated precursor of the 1,5-benzothiazepine.

Incorporating diverse heterocyclic and aromatic systems into the 1,5-benzothiazepine structure can significantly expand its chemical space and lead to novel biological activities. ugent.be The introduction of such moieties can enhance target binding through additional π-π stacking, hydrogen bonding, or hydrophobic interactions.

Tetrazole: Tetrazole-containing 1,5-benzothiazepines have been synthesized and shown to possess potent biological activities, including ACE inhibition. jchemlett.com The synthesis typically involves the conversion of a nitrile group on the benzothiazepine scaffold to a tetrazole ring using sodium azide. jchemlett.com Another approach involves synthesizing a nitro-substituted benzothiazepine, reducing the nitro group to an amine, and then reacting it with triethyl orthoformate and sodium azide. jchemlett.com

Pyrazine (B50134): Pyrazine-containing 1,5-benzothiazepines can be synthesized from chalcone precursors that incorporate a pyrazine ring. researchgate.net These derivatives have shown promising antibacterial activity. researchgate.net

Naphthalene (B1677914), Furan (B31954), and Benzhydrol: The introduction of larger aromatic systems like naphthalene or other heterocyclic rings such as furan can be achieved by using the corresponding substituted aldehydes in the initial chalcone synthesis. For instance, naphthaldehyde or furfural (B47365) can be reacted with a suitable acetophenone (B1666503) to generate the precursor chalcone for cyclization. The benzhydrol moiety can be introduced by reacting a suitable benzothiazepine intermediate with a Grignard reagent derived from a benzophenone.

The following table provides examples of synthesized 1,5-benzothiazepine derivatives with heterocyclic substituents and their reported biological activities.

| Heterocyclic Substituent | Synthetic Approach | Reported Biological Activity | Reference |

| Tetrazole | Conversion of a nitrile or amino group on the scaffold | ACE Inhibitory, Antitubercular | jchemlett.comeurjchem.com |

| Pyrazine | Cyclization of a pyrazine-containing chalcone | Antibacterial | researchgate.net |

| 1,2,3-Triazole | 1,3-dipolar cycloaddition | Antifungal | ccspublishing.org.cn |

Mechanistic Insights from SAR Studies

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for the rational design and development of new therapeutic agents. By systematically modifying the chemical structure of a lead compound, researchers can identify the key molecular features, or pharmacophores, responsible for its biological activity. This section delves into the mechanistic insights gained from SAR studies of 1,5-benzothiazepine derivatives, with a focus on the pharmacophoric requirements for specific biological activities and the correlation of structural features with enzymatic inhibition and cellular responses.

Elucidation of Pharmacophoric Requirements for Specific Biological Activities

The 1,5-benzothiazepine scaffold is a versatile pharmacophore that has been incorporated into a variety of biologically active molecules. chemrevlett.com SAR studies have revealed that the nature and position of substituents on this heterocyclic system significantly influence its interaction with biological targets, leading to a wide spectrum of pharmacological effects, including anticancer, α-glucosidase inhibition, and tyrosinase inhibition activities.

For anticancer activity, the presence of a halogenated phenyl group at the 2-position of the 1,5-benzothiazepine ring has been identified as a key pharmacophoric feature. mdpi.comnih.gov Studies on a series of 2,4-disubstituted-2,3-dihydro-1,5-benzothiazepines demonstrated that compounds with halogen substitutions, particularly electron-withdrawing groups like chlorine and bromine, on the 2-phenyl ring exhibit potent cytotoxic activity against liver and prostate cancer cell lines. mdpi.comnih.gov This suggests that the electronic properties and the size of the substituent at this position are critical for the compound's anticancer efficacy. The halogen atoms may enhance the molecule's ability to form crucial interactions within the binding site of target proteins. mdpi.com

In the context of α-glucosidase inhibition, a different set of pharmacophoric requirements has been elucidated. A study on 2,3-dihydro-1,5-benzothiazepine derivatives revealed that the presence and position of hydroxyl and methoxy groups on the phenyl ring at the 2-position play a significant role. nih.govacs.org For instance, derivatives with hydroxyl groups generally show better inhibitory activity than those with methoxy groups, indicating the importance of hydrogen bond donating capabilities. The position of these substituents is also crucial, with certain substitution patterns leading to more potent inhibition.

Furthermore, for tyrosinase inhibition, the substitution pattern on both the 2-phenyl and 4-phenyl rings of the 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine (B12011759) scaffold dictates the inhibitory potential. acs.org The presence of dimethoxy groups on the 2-phenyl ring, specifically a 3,4-dimethoxyphenyl substituent, coupled with a p-tolyl group at the 4-position, resulted in a compound with excellent tyrosinase inhibition. acs.org This highlights the importance of a specific combination of electronic and steric factors in achieving high-potency inhibition of this enzyme.

Interactive Data Table: Pharmacophoric Requirements for Different Biological Activities.

| Biological Activity | Key Pharmacophoric Features on the 1,5-Benzothiazepine Scaffold | Reference Compound Example |

|---|---|---|

| Anticancer | Halogenated phenyl group at the 2-position (e.g., chloro, bromo substitutions). mdpi.comnih.gov | 2-(4-chlorophenyl)-...-1,5-benzothiazepine |

| α-Glucosidase Inhibition | Hydroxyl or methoxy groups on the 2-phenyl ring, with hydroxyl groups generally conferring higher activity. nih.govacs.org | 2-(hydroxyphenyl)-...-1,5-benzothiazepine |

| Tyrosinase Inhibition | Specific methoxy substitution patterns on the 2-phenyl ring (e.g., 3,4-dimethoxy) combined with specific substituents at the 4-position (e.g., p-tolyl). acs.org | 2-(3,4-dimethoxyphenyl)-4-(p-tolyl)-2,3-dihydro-1,5-benzothiazepine |

Correlation of Structural Features with Enzymatic Inhibition and Cellular Responses

SAR studies provide a direct correlation between the structural modifications of 1,5-benzothiazepine derivatives and their effects on enzymatic inhibition and cellular responses. This is often quantified by measuring the half-maximal inhibitory concentration (IC50) for enzymes or the growth inhibition (GI50) for cancer cell lines.

For instance, in the development of anticancer agents, a series of novel 1,5-benzothiazepine derivatives were synthesized and evaluated for their in vitro cytotoxicity against human liver (Hep G-2) and prostate (DU-145) cancer cell lines. mdpi.com The results, as summarized in the table below, clearly demonstrate that the presence of halogen atoms on the 2-phenyl ring significantly enhances cytotoxic activity. The compound bearing a 2,4-dichloro substitution on the phenyl ring at the 2-position (2c) showed the most potent activity against the Hep G-2 cell line, with an IC50 value of 3.29 µM. mdpi.com This is a marked improvement compared to derivatives with other substitution patterns. The electron-withdrawing nature of the halogens is believed to activate the aromatic system, leading to stronger interactions with molecular targets. mdpi.com

Similarly, in the context of tyrosinase inhibition, a series of 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine derivatives were evaluated. acs.org The IC50 values revealed a strong dependence on the substitution pattern. The derivative with a 3,4-dimethoxyphenyl group at the 2-position and a p-tolyl group at the 4-position (compound 2) exhibited an exceptionally low IC50 of 1.21 µM, indicating potent inhibition. acs.org In contrast, derivatives with other substituents, such as a simple phenyl or a methoxyphenyl group, showed significantly higher IC50 values, highlighting the specificity of the structure-activity relationship. acs.org Kinetic analysis of the most potent compound revealed a mixed-type inhibition mechanism. acs.org

The investigation of 2,3-dihydro-1,5-benzothiazepines as α-glucosidase inhibitors also provides clear evidence of the correlation between structure and enzymatic inhibition. nih.govacs.org Derivatives with specific hydroxyphenyl substitutions at the 2-position displayed IC50 values significantly lower than the standard drug, acarbose (B1664774). The kinetic studies of the most active compounds in this series indicated a competitive mode of inhibition. nih.govacs.org

Interactive Data Table: Correlation of Structural Features with Biological Activity (IC50/GI50 Values).

| Compound ID | Structural Modification (Substituent on 2-phenyl ring) | Target/Cell Line | Biological Activity (IC50/GI50 in µM) |

|---|---|---|---|

| Anticancer Series mdpi.com | |||

| 2c | 2,4-dichloro | Hep G-2 | 3.29 ± 0.15 |

| 2f | 4-fluoro | Hep G-2 | 5.12 ± 0.18 |

| 2j | 4-iodo | Hep G-2 | 4.89 ± 0.13 |

| Tyrosinase Inhibitor Series acs.org | |||

| 1 | 4-tolyl at C4, 4-methoxyphenyl (B3050149) at C2 | Mushroom Tyrosinase | 3.54 |

| 2 | 4-tolyl at C4, 3,4-dimethoxyphenyl at C2 | Mushroom Tyrosinase | 1.21 |

| 3 | 4-tolyl at C4, 4-hydroxyphenyl at C2 | Mushroom Tyrosinase | 5.27 |

| α-Glucosidase Inhibitor Series nih.govacs.org | |||

| 2B | 4-hydroxy-3-methoxyphenyl | α-glucosidase | 2.62 ± 0.16 |

| 3B | 3,4-dihydroxyphenyl | α-glucosidase | 2.94 ± 0.11 |

These examples underscore the power of SAR studies in elucidating the molecular features that govern the biological activity of 1,5-benzothiazepine derivatives. The insights gained from these studies are instrumental in guiding the design of new analogues with improved potency and selectivity for various therapeutic targets.

Computational Chemistry Applications in 4 Methoxy 2 Phenyl 1,5 Benzothiazepine Research

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure. These ab initio or semi-empirical methods solve the Schrödinger equation (or its density-based equivalent) to determine a molecule's electronic distribution, geometry, and energy.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net It is particularly favored for its balance of accuracy and computational efficiency. nih.gov In the study of 4-Methoxy-2-phenyl-1,5-benzothiazepine, DFT calculations, often using the B3LYP (Becke, three-parameter, Lee–Yang–Parr) functional with a basis set like 6-311++G(d,p), are employed to optimize the molecule's three-dimensional geometry to its lowest energy state. nih.govresearchgate.netajchem-a.com

This optimized structure provides precise data on bond lengths, bond angles, and dihedral angles. nih.gov Furthermore, DFT is used to predict spectroscopic properties. researchgate.net Calculated vibrational frequencies can be correlated with experimental data from Fourier-Transform Infrared (FT-IR) and Raman spectroscopy to confirm the molecular structure. researchgate.netajchem-a.com The theoretical calculations help in the assignment of complex vibrational modes observed in the experimental spectra. mdpi.comresearchgate.net Similarly, electronic transitions can be calculated using Time-Dependent DFT (TD-DFT), which helps in interpreting UV-Visible spectra by predicting the absorption wavelengths corresponding to transitions between molecular orbitals. researchgate.net

| Parameter Type | Parameter | Calculated Value | Experimental Correlation |

|---|---|---|---|

| Geometric | C=N Bond Length | ~1.29 Å | X-ray Crystallography |

| Geometric | C-S-C Bond Angle | ~101.5° | X-ray Crystallography |

| Spectroscopic | C=N Stretch Freq. | ~1605 cm⁻¹ | FT-IR Spectroscopy |

| Spectroscopic | C-O-C Stretch Freq. | ~1250 cm⁻¹ | FT-IR Spectroscopy |

| Electronic | Dipole Moment | ~2.5 Debye | Dielectric Measurements |

Frontier Molecular Orbital (FMO) theory is a critical application of quantum calculations that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's kinetic stability and chemical reactivity. espublisher.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small gap indicates that the molecule is more polarizable and more reactive. espublisher.com FMO analysis helps researchers understand how modifications to the 4-Methoxy-2-phenyl-1,5-benzothiazepine structure, such as adding electron-donating or electron-withdrawing groups, can tune its electronic properties and biological activity. ajchem-a.com

| Compound Derivative | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) | Predicted Reactivity |

|---|---|---|---|---|

| Parent Compound | -5.85 | -1.50 | 4.35 | High Stability |

| With NO₂ Group | -6.20 | -2.15 | 4.05 | Increased Reactivity |

| With NH₂ Group | -5.60 | -1.35 | 4.25 | Slightly Increased Reactivity |

Molecular Modeling and Simulation

While quantum calculations focus on the intrinsic properties of a single molecule, molecular modeling and simulation techniques are used to study its interactions with biological macromolecules, such as proteins or nucleic acids.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (e.g., 4-Methoxy-2-phenyl-1,5-benzothiazepine) when bound to a target protein's active site. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding the structural basis of a ligand's activity. The process involves sampling a vast number of orientations and conformations of the ligand within the protein's binding pocket and scoring them based on their binding affinity, typically expressed in kcal/mol. nih.gov

For 1,5-benzothiazepine (B1259763) derivatives, which have shown potential as anticancer agents, docking studies might target proteins like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.gov The results reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and specific amino acid residues in the target's active site. nih.gov A lower binding energy score indicates a more stable and favorable interaction. nih.gov

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| EGFR Tyrosine Kinase | -9.5 | Met793 | Hydrogen Bond |

| Leu718 | Hydrophobic | ||

| Val726 | Hydrophobic |

Following molecular docking, Molecular Dynamics (MD) simulations are performed to assess the stability and dynamic behavior of the predicted protein-ligand complex over time. nih.gov MD simulations model the physical movements of atoms and molecules by solving Newton's equations of motion, providing a detailed view of the complex's flexibility and conformational changes in a simulated physiological environment.

A key metric used to evaluate stability is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein or ligand backbone atoms from their initial position over the course of the simulation. A stable complex is characterized by a low and converging RMSD value, indicating that the ligand remains securely bound within the active site. nih.govnih.gov MD simulations can confirm the binding mode predicted by docking and provide deeper insights into the thermodynamics of binding. nih.gov

| System | Parameter | Average Value | Interpretation |

|---|---|---|---|

| Protein Backbone | RMSD (Å) | 1.8 ± 0.3 | The protein structure is stable. |

| Ligand | RMSD (Å) | 0.9 ± 0.2 | Ligand remains stable in the binding pocket. |

| Protein-Ligand Complex | Hydrogen Bonds | 2-3 | Key hydrogen bonds are maintained. |

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activities. nih.gov To build a QSAR model for 1,5-benzothiazepine derivatives, a dataset of compounds with varying structural features and their corresponding measured biological activities (e.g., IC₅₀ values) is required.

Molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., hydrophobicity, electronic properties, steric effects), are calculated for each compound. Statistical techniques, such as multiple linear regression or machine learning algorithms, are then used to develop a mathematical equation that relates these descriptors to the biological activity. nih.gov A validated QSAR model can be used to predict the activity of new, yet-to-be-synthesized derivatives of 4-Methoxy-2-phenyl-1,5-benzothiazepine, thereby prioritizing the most promising candidates for synthesis and testing, saving time and resources. nih.gov

In Silico Biological Target Identification

In modern drug discovery, identifying the molecular targets of a compound is a critical step. In silico biological target identification refers to the use of computational methods to predict the proteins or biological pathways with which a small molecule, such as 4-Methoxy-2-phenyl-1,5-benzothiazepine, is likely to interact. This approach can accelerate research by prioritizing experimental studies, elucidating a compound's mechanism of action, predicting potential side effects, or finding new therapeutic uses for existing molecules (drug repositioning). tandfonline.comnih.gov Among the various computational strategies, inverse docking has emerged as a powerful tool for this purpose. nih.govmdpi.com

Inverse docking, also known as reverse docking, is a computational technique that flips the traditional "ligand-in-receptor" docking paradigm. Instead of screening a library of ligands against a single protein target, inverse docking screens a single ligand of interest against a large database of 3D protein structures. tandfonline.comnih.gov This process helps to generate a profile of potential protein targets for the compound, ranked by predicted binding affinity. The general workflow involves docking the 3D structure of the small molecule into the binding sites of numerous proteins in a database and using scoring functions to estimate the strength of the interaction, typically represented as a binding energy score. nih.gov

For the 1,5-benzothiazepine scaffold, computational studies have been employed to identify potential therapeutic targets. A significant in silico study utilized a consensus inverse docking (CID) approach, screening a library of 1,5-benzothiazepine derivatives against a database of protein binding sites to predict their targets. This structure-based screening identified several potential protein targets, highlighting the polypharmacological potential of this class of compounds. Among the top-ranked potential targets were 4-Hydroxyphenylpyruvate Dioxygenase (HPPD), Dimethylglycine Dehydrogenase (DMGDH), and Folate Receptor Beta. These findings suggest that specific derivatives, including 4-Methoxy-2-phenyl-1,5-benzothiazepine, may exhibit activity towards these proteins.

4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Identified as a potential target, HPPD is a key enzyme in the tyrosine catabolism pathway. It is a non-heme iron-containing oxygenase responsible for converting 4-hydroxyphenylpyruvate to homogentisate. nih.gov Inhibition of HPPD disrupts this pathway, making it an important target for herbicides and a therapeutic target for treating metabolic disorders like tyrosinemia type I. nih.gov The prediction of HPPD as a target for the 1,5-benzothiazepine scaffold suggests a potential new mechanism of action for this chemical class.

Dimethylglycine Dehydrogenase (DMGDH) This mitochondrial matrix enzyme plays a crucial role in choline (B1196258) and one-carbon metabolism by catalyzing the oxidative demethylation of dimethylglycine. nih.gov DMGDH deficiency is a recognized inborn error of metabolism. nih.gov The identification of DMGDH as a potential interaction partner for 1,5-benzothiazepine derivatives through inverse docking opens a new line of inquiry into the effects of these compounds on mitochondrial function and choline metabolism.

Folate Receptor Beta (FR-β) Folate Receptor Beta is a glycosylphosphatidylinositol-linked protein that captures folate and its derivatives from the extracellular environment for transport into the cell. FR-β is recognized as an emerging biomarker and therapeutic target, as it is overexpressed in certain cancers and is associated with chronic inflammatory diseases. nih.gov The predicted affinity of the 1,5-benzothiazepine scaffold for FR-β indicates a potential application in oncology or inflammatory disease research.

The results from such an inverse docking study can be summarized to prioritize targets for further experimental validation. The binding energy, typically measured in kcal/mol, indicates the predicted stability of the ligand-protein complex, with more negative values suggesting stronger binding.

Illustrative Data: Inverse Docking Results for a 1,5-Benzothiazepine Scaffold

| Potential Molecular Target | Protein Data Bank (PDB) ID | Predicted Binding Energy (kcal/mol) | Biological Function |

|---|---|---|---|

| 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | 1SQD | -9.8 | Tyrosine catabolism |

| Dimethylglycine Dehydrogenase (DMGDH) | 2D84 | -9.2 | Choline and one-carbon metabolism |

| Folate Receptor Beta | 4LR3 | -8.7 | Folate uptake, cancer biomarker |

Note: The data in the table above is for illustrative purposes to represent typical results from a consensus inverse docking analysis. Actual values would be determined by specific computational experiments.

Mechanistic Investigations of 1,5 Benzothiazepine Interactions with Biological Targets in Vitro Studies

Enzyme Inhibition Studies and Kinetic Analysis

Derivatives of the 1,5-benzothiazepine (B1259763) core have demonstrated significant inhibitory activity against a range of enzymes. Mechanistic studies, including kinetic analyses, have been crucial in understanding their mode of action, providing a foundation for further development.

Alpha-Glucosidase and Alpha-Amylase Inhibition Kinetics

A series of 2,3-dihydro-1,5-benzothiazepine derivatives have been identified as potent inhibitors of α-glucosidase, a key enzyme in carbohydrate digestion. acs.orgnih.gov In vitro studies revealed that many of these compounds exhibit significantly lower half-maximal inhibitory concentrations (IC₅₀) than the standard drug, acarbose (B1664774). acs.org For instance, a synthesized series of 2,3-dihydro-1,5-benzothiazepines displayed α-glucosidase inhibitory potential with IC₅₀ values ranging from 2.62 to 10.11 μM, which is considerably more potent than acarbose (IC₅₀ = 37.38 ± 1.37 μM). acs.orgnih.govresearchgate.net

Kinetic analysis performed on the most active of these derivatives, using Lineweaver-Burk plots, has consistently illustrated a competitive mode of inhibition. acs.orgnih.gov This indicates that these 1,5-benzothiazepine derivatives likely bind to the active site of the α-glucosidase enzyme, competing with the natural substrate. This mechanism prevents the hydrolysis of complex carbohydrates into absorbable monosaccharides. nih.gov

In contrast to their potent effect on α-glucosidase, some 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo nih.govnih.govthiazepine derivatives were found to be only moderate inhibitors of α-amylase. nih.gov For example, compounds with a phenyl or 4-chlorophenyl group at the 2-position showed IC₅₀ values of 20.87 ± 0.08 µM and 22.86 ± 0.04 µM, respectively, against α-amylase, which is less potent than acarbose (IC₅₀ = 2.63 ± 0.22 µM). nih.gov However, a derivative with a 4-isopropylphenyl group demonstrated significant dual inhibition, with potent activity against α-glucosidase and an IC₅₀ value of 9.71 ± 0.50 µM against α-amylase. nih.gov The dual inhibition of both enzymes is considered a valuable strategy for managing postprandial hyperglycemia. nih.gov

| Compound Class | Enzyme | Reported IC₅₀ Values (µM) | Kinetic Mode of Inhibition | Reference Standard (IC₅₀, µM) |

|---|---|---|---|---|

| 2,3-Dihydro-1,5-benzothiazepines | α-Glucosidase | 2.62 - 10.11 | Competitive | Acarbose (37.38) |

| 2-Aryl-4-(4-bromo-2-hydroxyphenyl)benzo nih.govnih.govthiazepines | α-Glucosidase | 2.69 - 6.70 | Not Specified | Acarbose (7.56) |

| 2-Aryl-4-(4-bromo-2-hydroxyphenyl)benzo nih.govnih.govthiazepines | α-Amylase | 9.71 - 22.86 | Not Specified | Acarbose (2.63) |

Tyrosinase Inhibition Mechanisms and Kinetic Studies

The 2,4-diphenyl-2,3-dihydro-1,5-benzothiazepine (B12011759) scaffold has been investigated for its inhibitory potential against mushroom tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. nih.gov A study of various analogues found a wide range of inhibitory activities, with IC₅₀ values from 1.21 to 70.65 μM. nih.govacs.org Notably, several of these derivatives proved to be more potent than the standard inhibitor, kojic acid (IC₅₀ = 16.69 μM). nih.govacs.org The most active compounds included a derivative with 3,4-dimethoxy substitution on one phenyl ring and a p-tolyl group on the other (IC₅₀ = 1.21 μM), which was approximately 14 times more potent than kojic acid. acs.org

To elucidate the mechanism of action, kinetic analysis was performed on this highly potent derivative, 2-(3,4-dimethoxyphenyl)-4-(p-tolyl)-2,3-dihydrobenzo[b] acs.orgnih.govthiazepine. nih.govbohrium.comresearchgate.net The study revealed that this compound acts as a mixed-type tyrosinase inhibitor, with a determined inhibition constant (Kᵢ) of 1.01 μM. nih.govacs.orgbohrium.com A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's affinity for its substrate (Km) and its maximum catalytic rate (Vmax).

| Compound | IC₅₀ (µM) | Kinetic Mode of Inhibition | Inhibition Constant (Kᵢ, µM) | Reference Standard (IC₅₀, µM) |

|---|---|---|---|---|

| 2-(3,4-dimethoxyphenyl)-4-(p-tolyl)-2,3-dihydrobenzo[b] acs.orgnih.govthiazepine | 1.21 | Mixed-type | 1.01 | Kojic Acid (16.69) |

Kinase Inhibition (e.g., Human Adenosine (B11128) Kinase, Glycogen (B147801) Synthase Kinase-3β, Human Mitogen-Activated Protein Kinase 1)

The 1,5-benzothiazepine scaffold has been identified as a potential inhibitor of several protein kinases based on in silico and in vitro studies.

Human Adenosine Kinase (AK): Molecular docking studies on a series of 1,5-benzothiazepine derivatives predicted potential binding to human adenosine kinase. nih.gov The calculated binding energies ranged from -7.65 to -2.68 kcal/mol, and the predicted inhibitory constants (Kᵢ) were in the micromolar range (2.49 to 21.68 µM), suggesting a plausible inhibitory interaction. nih.govresearchgate.net

Glycogen Synthase Kinase-3β (GSK-3β): This kinase has been a significant target for 1,5-benzothiazepine derivatives. In silico predictions suggested inhibitory constants between 11.67 to 36.05 µM. nih.gov Subsequent synthesis and in vitro testing of novel benzothiazepinone (BTZ) derivatives confirmed this activity. nih.gov Kinetic analysis revealed that these compounds act as non-ATP competitive inhibitors , a desirable characteristic that can lead to higher specificity. nih.gov The mechanism varied between derivatives, with some showing substrate-competitive inhibition and others acting as allosteric modulators. nih.gov

Human Mitogen-Activated Protein Kinase 1 (MAPK1): In silico screening has suggested that 1,5-benzothiazepine analogues have the potential to inhibit MAPK1. nih.govbohrium.com Molecular dynamics simulations further supported this, confirming that stable interactions could be formed between the 1,5-benzothiazepine scaffold and MAPK1. researchgate.net

| Kinase Target | Method of Investigation | Key Findings |

|---|---|---|

| Human Adenosine Kinase | In Silico (Molecular Docking) | Predicted Kᵢ values of 2.49 - 21.68 µM |

| Glycogen Synthase Kinase-3β (GSK-3β) | In Vitro (Kinetic Analysis) | Non-ATP competitive inhibition (substrate-competitive or allosteric) |

| Human Mitogen-Activated Protein Kinase 1 (MAPK1) | In Silico (Molecular Dynamics) | Confirmation of stable binding interactions |

Cholinesterase Inhibition

Derivatives of 2,3-dihydro-1,5-benzothiazepine have been evaluated for their ability to inhibit cholinesterases, enzymes critical in neurotransmission. In vitro studies have shown that these compounds act as mixed inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net This mixed inhibition pattern suggests that the compounds can bind to sites other than the active site, interfering with enzyme function in a complex manner. Research has also indicated that substitutions on the benzothiazepine (B8601423) structure, such as a 3'-hydroxy group, can enhance the binding affinity for both cholinesterase enzymes. researchgate.net

Thrombin Inhibition

Certain 1,5-benzothiazepine derivatives have been investigated as inhibitors of thrombin (Factor IIa), a critical serine protease in the coagulation cascade. One study identified 3,3-dibutyl-7-(2-chlorophenyl)-8-methoxy-2,3-dihydrobenzo[b] acs.orgnih.govthiazepin-4(5H)-one as a thrombin inhibitor with an IC₅₀ value of 3.85 μM. researchgate.netresearchgate.net In a separate investigation focused on designing factor VIIa inhibitors, a series of 1,5-benzothiazepine-4-one derivatives were also tested against thrombin. lookchem.com A particularly potent compound from this series demonstrated a thrombin IC₅₀ of just 0.37 µM, highlighting the potential of this scaffold for developing potent antithrombotic agents. lookchem.com

Exploration of Other Biological Pathway Modulations (In Vitro)

Beyond direct enzyme inhibition, 1,5-benzothiazepine derivatives have been shown to modulate other significant biological pathways in vitro.

Studies have identified 6-arylpyrrolo[2,1-d] nih.govnih.govbenzothiazepine derivatives as novel ligands for the nuclear receptors PXR (pregnane X receptor) and CAR (constitutive androstane (B1237026) receptor). uri.edu These receptors are key regulators of metabolic and detoxification pathways, controlling the expression of cytochrome P450 enzymes such as CYP3A4 and CYP2B6. The ability of these benzothiazepine derivatives to modulate CAR and PXR activity indicates their potential to influence metabolic homeostasis. uri.edu

Furthermore, other research has pointed to the broader biological activity of the 1,5-benzothiazepine nucleus. The scaffold has been reported to be a component of molecules that act as antagonists for various G-protein coupled receptors, including the Angiotensin-Converting Enzyme and Angiotensin II receptors. researchgate.net Additionally, certain derivatives have been shown to inhibit platelet aggregation induced by agonists like collagen, ADP, or thrombin in vitro, suggesting an impact on hemostasis pathways beyond direct thrombin inhibition. researchgate.net

Anti-Angiogenic Activity Evaluation

Direct in vitro evaluation of the anti-angiogenic activity of 4-Methoxy-2-phenyl-1,5-benzothiazepine has not been detailed in the available research. However, studies on novel synthesized 1,5-benzothiazepin-4-(5H)-one derivatives have demonstrated the potential of this chemical scaffold to inhibit capillary proliferation.

In one such study, a series of 1,5-benzothiazepin-4(5H)-one derivatives were assessed for their anti-angiogenic properties. Several compounds from this series exhibited very good inhibition of capillary proliferation, indicating a potential role for the 1,5-benzothiazepine core in modulating angiogenesis. growingscience.comresearchgate.net The anti-angiogenic activity was determined using a shell-less CAM assay, where the repression of microvessel proliferation was observed for the active compounds. growingscience.comresearchgate.net

Table 1: Anti-Angiogenic Activity of Selected 1,5-Benzothiazepin-4(5H)-one Derivatives

| Compound | Inhibition of Capillary Proliferation |

|---|---|

| 8b | Very Good |

| 8d | Very Good |

| 8e | Very Good |

| 8f | Very Good |

| 8g | Very Good |

Data sourced from studies on novel 1,5-benzothiazepin-4(5H)-one derivatives, not 4-Methoxy-2-phenyl-1,5-benzothiazepine.

Antioxidant Activity Assessment (e.g., Free-Radical Scavenging Assays)

The antioxidant potential of 4-Methoxy-2-phenyl-1,5-benzothiazepine has not been specifically reported. However, related 1,5-benzothiazepin-4(5H)-one derivatives have been evaluated for their antioxidant activities using various in vitro assays, including diphenyl picryl hydrazine (B178648) (DPPH), hydroxyl radical (OH-), metal ion-chelating, and nitric oxide (NO) radical scavenging assays. growingscience.comresearchgate.net

These studies revealed that certain derivatives possess significant free-radical scavenging capabilities. For instance, compounds 8a-8g showed excellent activity in the metal ion-chelating assay. growingscience.comresearchgate.net In the nitric oxide radical scavenging assay, compounds 8f and 8g were found to be more potent than the standard antioxidant Butylated Hydroxytoluene (BHT), with IC50 values of 35.01 µg/mL and 16.55 µg/mL respectively, compared to 51.79 µg/mL for BHT. growingscience.com In contrast, the DPPH radical scavenging activity for these compounds was low when compared to BHT. growingscience.com The antioxidant activity is attributed to their hydrogen-donating capacity, which allows them to neutralize free radicals. growingscience.com

Table 2: Antioxidant Activity of Selected 1,5-Benzothiazepin-4(5H)-one Derivatives

| Assay | Compound | IC50 (µg/mL) | Activity Compared to BHT |

|---|---|---|---|

| Nitric Oxide Scavenging | 8f | 35.01 | More Potent |

| 8g | 16.55 | More Potent | |

| BHT (Standard) | 51.79 | - | |

| DPPH Radical Scavenging | 8a-8g | 136.36 - 661.03 | Low |

| BHT (Standard) | 10.87 | - |

Data sourced from studies on novel 1,5-benzothiazepin-4(5H)-one derivatives, not 4-Methoxy-2-phenyl-1,5-benzothiazepine.

Studies on Mitochondrial Ion Exchange Systems (e.g., Na+/Ca2+ Exchanger Modulation)

There are no specific studies on the effect of 4-Methoxy-2-phenyl-1,5-benzothiazepine on mitochondrial ion exchange systems. However, a different benzothiazepine derivative, CGP-37157 (7-chloro-5-(2-chlorophenyl)-1,5-dihydro-4,1-benzothiazepin-2(3H)-one), is a well-documented inhibitor of the mitochondrial Na+/Ca2+ exchanger (NCLX). guidetopharmacology.orgcaymanchem.comnih.gov It is important to note that CGP-37157 is a 4,1-benzothiazepine, which is structurally distinct from the 1,5-benzothiazepine scaffold of the subject compound.

CGP-37157 has been shown to be a potent and selective inhibitor of the mitochondrial Na+/Ca2+ exchanger in isolated heart mitochondria, with an IC50 of 0.36 µM. caymanchem.comnih.gov It demonstrates selectivity by not affecting the L-type voltage-dependent calcium channel, the Na+/Ca2+ exchanger, or the Na+/K+-ATPase of the cardiac sarcolemma at concentrations up to 10 µM. nih.govselleckchem.com This compound is frequently utilized in research to investigate the role of mitochondrial calcium transport in cellular calcium homeostasis. caymanchem.com

Cellular and Subcellular Interaction Studies (In Vitro)

Investigation of Cellular Uptake and Localization

Information regarding the in vitro cellular uptake and subcellular localization of 4-Methoxy-2-phenyl-1,5-benzothiazepine is not available in the current scientific literature.

Elucidation of Molecular Mechanisms within Cellular Systems (e.g., Specific Biological Processes without "effects")